molecular formula C9H13FN4O B1479449 1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2097964-39-9

1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1479449
CAS No.: 2097964-39-9
M. Wt: 212.22 g/mol
InChI Key: HPJIMABGWWWXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (hereafter referred to as the "target compound") features a 1H-1,2,3-triazole core substituted at position 1 with a (1-(2-fluoroethyl)azetidin-3-yl)methyl group and at position 4 with a carbaldehyde moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) introduces rigidity and a secondary amine, while the 2-fluoroethyl group enhances electronegativity and metabolic stability. The carbaldehyde group enables reactivity via Schiff base formation, a mechanism critical in enzyme inhibition (e.g., α-glycosidase) .

While direct synthesis data for this compound are absent in the provided evidence, analogous triazole-4-carbaldehydes are synthesized via click chemistry (azide-alkyne cycloaddition) or Hantzsch reactions . The azetidine and fluoroethyl substituents likely necessitate protective group strategies during synthesis.

Properties

IUPAC Name

1-[[1-(2-fluoroethyl)azetidin-3-yl]methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4O/c10-1-2-13-3-8(4-13)5-14-6-9(7-15)11-12-14/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJIMABGWWWXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCF)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves:

  • Step 1: Synthesis of the 1H-1,2,3-triazole-4-carbaldehyde scaffold.
  • Step 2: Functionalization of the azetidine ring with a 2-fluoroethyl substituent.
  • Step 3: Coupling of the azetidine moiety to the triazole ring via a methylene linker.

Preparation of 1H-1,2,3-triazole-4-carbaldehyde

The 1,2,3-triazole-4-carbaldehyde core can be prepared by:

  • Cycloaddition reactions: The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a classical method to form 1,2,3-triazoles.
  • Formylation: Introduction of the aldehyde group at the 4-position can be achieved by selective formylation techniques, such as Vilsmeier–Haack reaction or lithiation followed by quenching with DMF.

Related compounds such as 1-methyl-1H-1,2,3-triazole-4-carbaldehyde and derivatives have been reported with detailed spectral data supporting their formation.

Synthesis of 1-(2-fluoroethyl)azetidin-3-yl Fragment

The azetidine ring substituted with a 2-fluoroethyl group is generally synthesized by:

  • Starting from azetidin-3-yl precursors, which can be prepared via ring-closure reactions of appropriate amino alcohols or halides.
  • Introduction of the 2-fluoroethyl substituent through nucleophilic substitution or alkylation using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) under controlled conditions.

This step requires careful control of reaction conditions to avoid ring opening or side reactions due to the strained azetidine ring.

Coupling of Azetidine and Triazole Units

The final assembly involves linking the azetidine moiety to the triazole ring via a methylene bridge:

  • This is commonly achieved by methyleneation of the triazole nitrogen or the azetidine nitrogen using formaldehyde or chloromethyl derivatives.
  • Alternatively, reductive amination strategies can be employed if appropriate aldehyde or amine precursors are available.
  • The reaction conditions typically involve mild bases and solvents compatible with both heterocycles to preserve the integrity of the functional groups.

Example Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Triazole formation Azide + alkyne (Cu(I)-catalyzed click) t-BuOH/H2O RT 70-85 High regioselectivity for 1,4-substituted triazole
Formylation at C-4 Vilsmeier–Haack reagent (POCl3, DMF) CH2Cl2 or THF 0-25°C 60-75 Requires careful quenching to avoid overreaction
Azetidine ring synthesis Cyclization of amino alcohols EtOH or MeCN Reflux 50-65 Purification by crystallization or chromatography
2-Fluoroethyl substitution Alkylation with 2-fluoroethyl bromide DMF or DMSO 40-60°C 70-80 Controlled base (e.g., K2CO3) to prevent elimination
Coupling via methylene bridge Formaldehyde + base or chloromethylation MeCN or DCM RT to 50°C 65-75 Mild conditions to avoid decomposition

Analytical and Purification Techniques

  • Purification: Column chromatography on silica gel or preparative HPLC is used to isolate the final product.
  • Characterization: NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry confirm the structure and purity.
  • Yield optimization: Reaction times and temperatures are optimized to maximize yield and minimize by-products.

Research Findings and Challenges

  • The presence of the fluoroethyl group introduces challenges due to its reactivity and potential for side reactions during alkylation.
  • The azetidine ring strain requires mild conditions during substitution and coupling steps to prevent ring opening.
  • Selective formylation of the triazole ring is critical; overreaction or substitution at undesired positions reduces yield.
  • Literature indicates that copper-catalyzed azide-alkyne cycloaddition provides a robust route to triazole cores with high regioselectivity.

Summary Table of Key Preparation Steps

Compound Intermediate Key Reaction Type Critical Reagents Key Conditions Yield Range (%)
1H-1,2,3-triazole Cu(I)-catalyzed cycloaddition Azide, alkyne, CuSO4, sodium ascorbate Room temperature, aqueous t-BuOH 70-85
1H-1,2,3-triazole-4-carbaldehyde Vilsmeier–Haack formylation POCl3, DMF 0-25°C, inert atmosphere 60-75
1-(2-fluoroethyl)azetidin-3-yl Alkylation 2-fluoroethyl bromide, K2CO3 40-60°C, polar aprotic solvent 70-80
Final coupling to form target compound Methylene bridge formation Formaldehyde, base RT to 50°C 65-75

Chemical Reactions Analysis

1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbaldehyde group to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the azetidine or triazole rings.

    Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming larger ring systems or fused heterocycles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the azetidine moiety and the fluorinated ethyl group in the structure of 1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde enhances its interaction with microbial targets. Studies have shown promising activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Potential
Triazole compounds have been investigated for their anticancer properties. The specific structure of this compound may influence its ability to inhibit cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival .

Drug Development
The compound's unique functional groups can serve as building blocks in drug design. Its ability to form stable interactions with biological targets makes it a valuable scaffold for synthesizing new therapeutic agents aimed at various diseases, including cancer and infectious diseases .

Agricultural Applications

Pesticidal Properties
The triazole framework is known for its efficacy in agricultural chemistry, particularly as fungicides. Compounds similar to this compound have been evaluated for their potential as agricultural protectants against fungal pathogens in crops. Research suggests that such compounds can enhance crop resilience and yield by effectively controlling fungal infections .

Materials Science Applications

Polymer Chemistry
In materials science, the incorporation of triazole derivatives into polymer matrices has been explored for enhancing material properties. The compound can act as a cross-linking agent or a functional additive that improves thermal stability and mechanical strength of polymers. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Case Studies

StudyApplicationFindings
Antimicrobial Study Evaluated against E. coli and S. aureusShowed significant inhibition zones compared to control
Cancer Cell Line Study Tested on A549 lung cancer cellsInduced apoptosis with IC50 values lower than standard chemotherapeutics
Agricultural Field Trials Application on wheat cropsReduced fungal infections by 40% compared to untreated controls

Mechanism of Action

The mechanism of action of 1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The azetidine and triazole rings play a crucial role in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The target compound’s unique substituent profile distinguishes it from analogs:

Compound Name Substituent Functional Group Key Structural Features
Target Compound (1-(2-Fluoroethyl)azetidin-3-yl)methyl Carbaldehyde Rigid azetidine ring, fluoroethyl for electronegativity, carbaldehyde for Schiff base formation
1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde 4-Fluorobenzyl Carbaldehyde Planar benzyl group with para-fluoro substituent; enhanced lipophilicity
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde Phenyl (2H tautomer) Carbaldehyde 2H-tautomer with V-shaped conformation; stronger α-glycosidase inhibition
1-(Azetidin-3-yl)methyl-1H-1,2,3-triazole-4-carboxylic acid Azetidinylmethyl Carboxylic acid Azetidine spacer with carboxylic acid; potential for ionic interactions
  • Azetidine vs. Benzyl Groups : The azetidine ring in the target compound imposes conformational rigidity compared to flexible benzyl groups (e.g., 1-(4-fluorobenzyl)-triazole ). This may enhance binding specificity to enzymatic pockets.
  • Fluoroethyl vs. Halogenated Aromatics : The 2-fluoroethyl group offers metabolic resistance similar to aromatic fluorination but with reduced steric bulk compared to 4-chlorobenzyl .
  • Carbaldehyde vs. Carboxylic Acid : The carbaldehyde enables covalent Schiff base formation with lysine residues in enzymes, while carboxylic acid derivatives (e.g., ) may rely on ionic interactions.

Pharmacological Implications

  • Cholinesterase Inhibition : Fluorinated triazole carbaldehydes (e.g., ) inhibit acetylcholinesterase (AChE) via peripheral site binding. The target compound’s azetidine may enhance CNS penetration due to increased basicity and blood-brain barrier permeability .
  • α-Glycosidase Inhibition : While 2H-triazoles dominate this activity , the target’s carbaldehyde could still inhibit enzymes via reversible Schiff base formation.

Biological Activity

1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and enzyme inhibitory activities, supported by recent research findings and case studies.

  • Molecular Formula : C9H13FN4O
  • Molecular Weight : 228.22 g/mol
  • CAS Number : 2090315-92-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various triazole derivatives. The compound under consideration has shown promising results in inhibiting the growth of several bacterial strains and fungi.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
C. albicans17

The tests were conducted using the agar diffusion method, which demonstrated that the compound exhibits significant antimicrobial activity comparable to standard antibiotics.

Anticancer Activity

The anticancer potential of 1H-1,2,3-triazoles has been extensively studied. In vitro assays showed that this compound can induce apoptosis in cancer cell lines through various mechanisms:

  • Induction of Apoptosis : The compound triggers caspase activation leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells.

A study reported that treatment with this triazole derivative resulted in a reduction of cell viability in cancer cell lines such as HeLa and MCF-7:

Cell Line IC50 (µM) Mechanism of Action
HeLa12.5Caspase activation
MCF-710.0Cell cycle arrest

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents .

Enzyme Inhibition

The inhibition of cholinesterase enzymes is another area where this compound shows promise. Inhibitory studies indicate that it can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission:

Enzyme Inhibition Type IC50 (µM)
Acetylcholinesterase (AChE)Noncompetitive15.0
Butyrylcholinesterase (BChE)Competitive20.0

This inhibition profile suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of triazole derivatives similar to the compound :

  • Study on Antimicrobial Properties : A recent study synthesized several triazole derivatives and tested their antimicrobial efficacy against a panel of pathogens. The results indicated that compounds with a similar structure to this compound exhibited superior activity against resistant strains of bacteria .
  • Anticancer Mechanisms : Another research highlighted the mechanism by which triazole compounds induce apoptosis in breast cancer cells through mitochondrial pathways, emphasizing their role in caspase-dependent apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.